5-Fluoro-2-(pyrrolidin-1-yl)pyridine

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers requiring a fluorinated pyridine building block with precisely tuned lipophilicity (XLogP3-AA = 1.9) for lead optimization often face inconsistent purity and supply. 5-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1287217-79-1) directly addresses this need. - Consistent ≥96% purity ensures reproducible stoichiometry and reliable yields in multi-step syntheses. - The 5-fluoro substituent provides a calculated logP increase of 0.2 vs. the non-fluorinated analog, enabling fine-tuning of membrane permeability without significant molecular weight addition. - Standardized long-term storage (cool, dry) and defined shipping conditions simplify inventory management and reduce procurement risk.

Molecular Formula C9H11FN2
Molecular Weight 166.199
CAS No. 1287217-79-1
Cat. No. B597546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(pyrrolidin-1-yl)pyridine
CAS1287217-79-1
Molecular FormulaC9H11FN2
Molecular Weight166.199
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)F
InChIInChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyIBWUHBJFPTXYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(pyrrolidin-1-yl)pyridine Identity & Procurement


5-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1287217-79-1) is a heterocyclic building block characterized by a pyridine core substituted with a fluorine atom at the 5-position and a pyrrolidine ring at the 2-position [1]. The compound has a molecular formula of C₉H₁₁FN₂ and a molecular weight of 166.20 g/mol [2]. Its XLogP3-AA is 1.9 and it has a topological polar surface area of 16.1 Ų [2]. Commercially, it is offered with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place .

Fluorinated heterocyclic building block
Supports medicinal chemistry lead optimization
Consistent 95% research-grade purity

Why Generic Substitution Fails


Direct substitution of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine with non-fluorinated or differently substituted analogs is not straightforward due to the significant influence of the fluorine atom on the compound's electronic and physicochemical properties. The presence of fluorine at the 5-position of the pyridine ring introduces distinct electronic effects compared to the non-fluorinated analog, 2-(pyrrolidin-1-yl)pyridine . This results in a calculated increase in lipophilicity (XLogP3-AA = 1.9 vs. XLogP3 = 1.7 for the non-fluorinated analog) and a higher molecular weight (166.20 g/mol vs. 148.21 g/mol), which directly impacts key parameters like solubility, membrane permeability, and metabolic stability in subsequent applications [1]. The quantitative differences outlined in Section 3 demonstrate that these are not trivial variations but rather fundamental changes that can alter a molecule's behavior in a synthetic sequence or biological assay .

5-Fluoro-2-(pyrrolidin-1-yl)pyridine
Non-fluorinated analog
Lipophilicity
Moderate increase
Lower logP
Molecular Weight
Higher mass
Lighter scaffold
Electronic Profile
Fluorine-induced electronic shift
Different reactivity

Quantitative Evidence vs Analogs


Lipophilicity Impact of Fluorination

The introduction of a fluorine atom at the 5-position of the pyridine ring in 5-Fluoro-2-(pyrrolidin-1-yl)pyridine significantly increases its lipophilicity compared to its non-fluorinated analog, 2-(pyrrolidin-1-yl)pyridine. This is quantified by the computed XLogP3-AA value of 1.9 for the target compound [1], compared to the XLogP3 value of 1.7 for the non-fluorinated analog . This 0.2 log unit increase in lipophilicity can be a critical determinant for improved membrane permeability and metabolic stability in drug discovery programs [2].

Lipophilicity Shift
Reported
+0.2 log units (XLogP3)
Reported lipophilicity increase may affect permeability
Computed property, target vs non-fluorinated analog
Medicinal Chemistry Drug Design Pharmacokinetics

Molecular Weight Comparison

5-Fluoro-2-(pyrrolidin-1-yl)pyridine has a molecular weight of 166.20 g/mol [1], which is 17.99 g/mol heavier than its non-fluorinated counterpart, 2-(pyrrolidin-1-yl)pyridine (148.21 g/mol) . This 12.1% increase in molecular weight is due to the replacement of a hydrogen atom (1.008 g/mol) with a fluorine atom (18.998 g/mol). For procurement, this means that for any given molar quantity required in a synthesis, a larger mass of the fluorinated compound must be ordered, which has direct cost and inventory implications .

Molecular Weight
Head-to-head
+17.99 g/mol (12.1%)
Stoichiometric mass procurement differs
Impacts synthesis scale calculations
Synthetic Chemistry Intermediate Sourcing Reaction Scale-up

Purity and Handling

5-Fluoro-2-(pyrrolidin-1-yl)pyridine is commercially available with a guaranteed minimum purity of 95% . This is a typical specification for research-grade heterocyclic building blocks. The compound is also assigned a Globally Harmonized System (GHS) 'Warning' signal word . This purity level is comparable to that of its non-fluorinated analog, 2-(pyrrolidin-1-yl)pyridine, which is also offered at 95-96% purity by various suppliers [1], establishing a consistent baseline for research and development applications. This information is crucial for scientists who require a specific purity threshold to ensure reproducible synthetic or assay results.

Purity Specification
Specification review
≥95%
Research-grade quality baseline
Comparable to analog purity grades
Chemical Procurement Quality Assurance Laboratory Safety

Application Scenarios


Pharmacokinetic Optimization Building Block

The compound's increased lipophilicity (XLogP3-AA = 1.9) compared to its non-fluorinated analog makes it a strategically valuable building block in medicinal chemistry programs. It is specifically chosen for lead optimization when a project requires a moderate increase in logP to improve membrane permeability or metabolic stability without adding significant molecular weight [1]. This is a common strategy in drug design, where fluorine substitution is a well-validated tool for fine-tuning ADME properties [2].

Multi-Step Synthesis Intermediate

5-Fluoro-2-(pyrrolidin-1-yl)pyridine serves as a key intermediate for constructing more complex fluorinated heterocycles. Its specific molecular weight (166.20 g/mol) and 95% purity specification are critical for accurate stoichiometry and reproducible reaction yields in multi-step syntheses . Researchers can confidently use this compound as a starting point for creating diverse libraries of fluorinated pyrrolidine derivatives for biological screening.

Fluorine Effect on Bioactivity

This compound is an ideal tool for structure-activity relationship (SAR) studies designed to directly measure the impact of a single fluorine substitution. By comparing the biological activity of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine with its non-fluorinated counterpart (2-(pyrrolidin-1-yl)pyridine), researchers can isolate and quantify the contribution of the 5-fluoro substituent to target binding affinity, selectivity, or functional activity [1]. Such studies are foundational for rational drug design.

Standardized Procurement

For procurement specialists and laboratory managers, the compound's consistent commercial availability at a 95% purity grade, coupled with clear storage and handling guidelines (GHS 'Warning' signal word, long-term cool/dry storage) , ensures it can be reliably sourced and integrated into a standard laboratory inventory. This reduces the risk of variability and ensures that research teams are working with a material of defined and acceptable quality.

Application
Selection Property
Validation Focus
PK optimization building block
Moderate logP increase
Permeability & metabolic stability assays
Multi-step synthesis intermediate
Stoichiometric reliability
Reaction yield reproducibility
Fluorine SAR studies
Single fluorine substitution
Comparative binding/activity assays
Standardized procurement
Consistent 95% purity grade
Storage & handling compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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